

NMR characterization data for O-(2,5-dibromophenyl)hydroxylamine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: O-(2,5-dibromophenyl)hydroxylamine

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Publish Comparison Guide: -(2,5-Dibromophenyl)hydroxylamine

Executive Summary & Application Profile

-(2,5-Dibromophenyl)hydroxylamine (CAS: 197588-28-6) is a specialized hydroxylamine ether used primarily as an electrophilic amination reagent and a precursor for substituted benzofurans via [3,3]-sigmatropic rearrangement.[1]

While

-(2,4-dinitrophenyl)hydroxylamine (DPH) remains the gold standard for amine transfer due to its high leaving group ability, the 2,5-dibromo analog offers a distinct advantage: tunable reactivity.

[1] The 2,5-dibromophenoxide leaving group (

) is less nucleofugal than 2,4-dinitrophenoxide (

), making the 2,5-dibromo reagent more stable and suitable for reactions requiring milder conditions or where the nitro-group explosivity of DPH is a safety concern.[1]

Key Applications

- Electrophilic Amination: Transfer of to carbanions, amines, or heterocycles (e.g., pyridine -amination).
- Benzofuran Synthesis: Precursor for 4,7-dibromobenzofurans via acid-catalyzed rearrangement (Buchwald/Maimone protocol).[\[1\]](#)
- Heterocycle Construction: Intermediate for chromeno-pyridine scaffolds (e.g., 7-Ethyl-5H-chromeno[2,3-b]pyridine).[\[1\]](#)

Comparative Analysis: Performance & Safety

The following table contrasts

-(2,5-dibromophenyl)hydroxylamine with its primary alternatives.

Feature	-(2,5-Dibromophenyl)hydroxylamine	-(2,4-Dinitrophenyl)hydroxylamine (DPH)	- Mesitylenesulfonyl hydroxylamine (MSH)
Leaving Group	2,5-Dibromophenoxide	2,4-Dinitrophenoxide	Mesitylenesulfonate
Leaving Group	~8.5 (Moderate)	~4.1 (Excellent)	~ -2.0 (Superb)
Reactivity	Moderate; requires activation or strong nucleophiles.[1]	High; reacts with weak nucleophiles.	Very High; reacts rapidly.
Stability	High; crystalline solid, shelf-stable.[1]	Low; shock-sensitive, thermal hazard.[1]	Low; decomposes at RT, hygroscopic.
Atom Economy	Poor (heavy Br atoms).	Moderate.	Moderate.
Post-Reaction	Leaving group (phenol) allows for Pd-catalyzed cross-coupling.[1]	Leaving group (DNP) is waste/toxic.	Leaving group is sulfonic acid.

Scientist's Insight: Choose the 2,5-dibromo variant when safety is paramount or when the leaving group (the phenol) needs to be recovered and functionalized (e.g., via Suzuki coupling) rather than discarded.

NMR Characterization Guide

Accurate identification relies on observing the specific substitution pattern of the 2,5-dibromophenyl ring.

Structural Logic (Validation)

The 2,5-dibromo substitution pattern creates a distinct aromatic splitting pattern:

- Position 1:

-

(ipso)[1]

- Position 2:

- Position 3, 4:

(Ortho coupling

Hz)

- Position 5:

- Position 6:

(Meta coupling to H4

Hz; Para to H3)

Predicted NMR Data (400 MHz,)

Shift (, ppm)	Multiplicity	Integration	Assignment	Coupling Constants ()
7.68	Doublet (d)	1H	Ar-H6	Hz
7.42	Doublet (d)	1H	Ar-H3	Hz
7.05	Doublet of Doublets (dd)	1H	Ar-H4	Hz, Hz
5.95	Broad Singlet (br s)	2H	-	Exchangeable with

Note: The chemical shift of the

protons is concentration and solvent-dependent.[1] In DMSO-

, this signal typically shifts downfield to

ppm and sharpens.[1]

Predicted NMR Data (100 MHz,)

Shift (, ppm)	Assignment	Mechanistic Note
158.5	C1 (-O)	Deshielded by oxygen; diagnostic for ether linkage.[1]
133.8	C3 (-H)	Ortho to Br; deshielded.[1]
124.5	C4 (-H)	Para to O-NH2.[1]
118.2	C6 (-H)	Ortho to O-NH2; shielded relative to C3.[1]
112.0	C2 (-Br)	Ipsso-bromo; shielded by heavy atom effect.[1]
119.5	C5 (-Br)	Ipsso-bromo.[1]

Experimental Protocols

Protocol A: Synthesis via Pd-Catalyzed Cross-Coupling

This method (adapted from Maimone & Buchwald, JACS 2010) avoids the use of unstable intermediates.

Reagents:

- Ethyl acetohydroximate (1.2 equiv)
- 1,2,4-Tribromobenzene or 2,5-Dibromiodobenzene (1.0 equiv)[1]
- / Ligand (BrettPhos or
-BuBrettPhos)
- (Base)[2]

Workflow:

- Coupling: Charge a flask with aryl halide, ethyl acetohydroximate, base, and catalyst in toluene. Heat to 80°C under Argon for 12h.
- Deprotection: Treat the resulting
-aryl acetohydroximate intermediate with aqueous
(4M) in dioxane at room temperature for 2h.
- Workup: Neutralize with
, extract with EtOAc, and purify via silica gel chromatography (Hex/EtOAc).

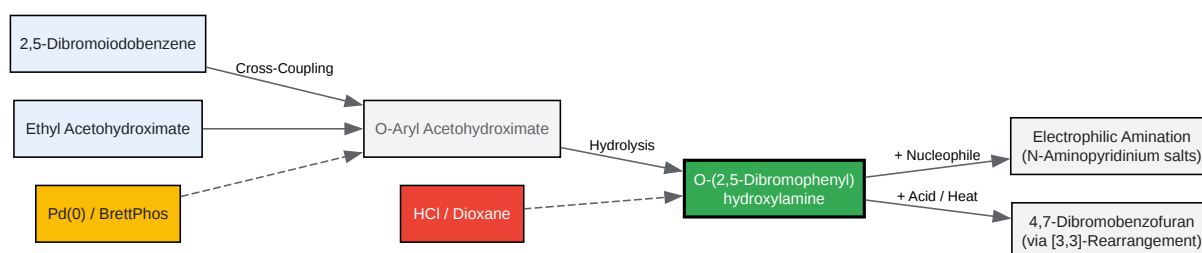
Protocol B: Self-Validating Purity Check

- Dissolve 5 mg of product in
.
- Acquire
NMR.
- Check:
 - Presence of broad singlet at ~5.9 ppm (
 -).

- Absence of ethyl signals (triplet at 1.2, quartet at 4.1) – confirms deprotection.
- Absence of phenol OH (sharp singlet at ~5.5 ppm, often shifted) – confirms -alkylation.

Visualization of Reaction Pathways[3]

The following diagram illustrates the synthesis and downstream utility of the reagent.



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Figure 1: Synthesis workflow and divergent reactivity pathways for **O-(2,5-dibromophenyl)hydroxylamine**.

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- To cite this document: BenchChem. [NMR characterization data for O-(2,5-dibromophenyl)hydroxylamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15336537/docs#nmr-characterization-data-for-o-2-5-dibromophenyl-hydroxylamine>]

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